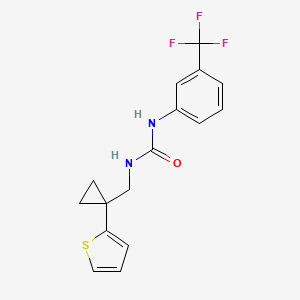

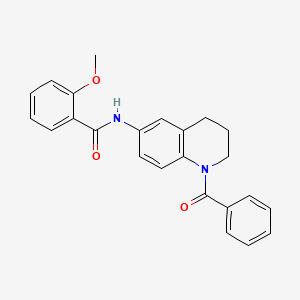

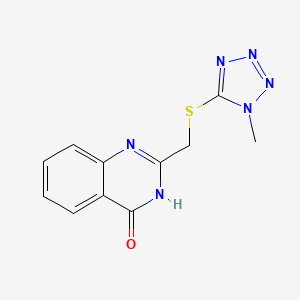

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of thiadiazole and related compounds has been a subject of interest due to their potential as plant elicitors and antimicrobial agents. In one study, a series of 1,2,3-thiadiazole and isothiazole-based phenyl substituted pyridine containing carboxamides were synthesized and evaluated for their ability to stimulate plant immunity against phytopathogens . Another research synthesized N-(pyridine-2-ylcarbamothioyl)benzamide derivatives, which upon oxidation and cyclization, yielded N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives and their copper(II) complexes . Additionally, the synthesis of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides was reported, with a focus on the stereochemistry of the resulting diastereoisomers .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. Infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry were employed to elucidate the structures of N-[2-(aryl)-5-methyl-4-oxo-1,3-thiazolidine-3-yl]-pyridine-3-carboxamides . X-ray single-crystal diffraction was used to determine the crystal structures of the N-(pyridine-2-ylcarbamothioyl)benzamide derivatives and their copper(II) complexes . The crystal structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was also determined, providing insights into the hydrogen bond interactions stabilizing the molecule .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often include cyclization and oxidation steps. For instance, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives involved a one-pot reaction followed by oxidation using copper(II) chloride to produce the thiadiazolo[2,3-a]pyridine derivatives . The preparation of 2-R 5-oxo5-H6-N,N-diethylcarboxamide 7-phenyl-(1,3,4)thiadiazolo-(3,2-a)pyrimidine was achieved through the reaction of a thiadiazolo-pyrimidine derivative with N,N-diethylamin .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as acid dissociation constants, were determined for methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . The antimicrobial activity of these compounds was also assessed, with some showing significant activity against various bacterial and fungal strains, as well as against M. tuberculosis H37Rv .

Wissenschaftliche Forschungsanwendungen

Synthetic Methodologies and Structural Analysis

The synthesis and rearrangement of related compounds, such as 3-pyridyl-4-alkyl (or aryl)-1,2,4-oxadiazole-5(4H)-thiones, demonstrate the interest in developing methods for preparing heterocyclic compounds that could serve as intermediates or final products in the synthesis of complex molecules with potential biological activities (Dürüst, Ağirbaş, & Sümengen, 1991). Similarly, the synthesis, characterization, and crystal structure analysis of thiadiazole derivatives have provided insights into the structural properties that may influence their biological activity and potential application in medicinal chemistry (Singh, Pratap, Butcher, & Gupta, 2014).

Biological Activities

Research on substituted isosteres of pyridine- and pyrazinecarboxylic acids, which include structures similar to 3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide, revealed antimycobacterial activity against Mycobacterium tuberculosis. This indicates the potential for these compounds in developing new antimycobacterial agents (Gezginci, Martin, & Franzblau, 1998). Additionally, the synthesis and antibacterial activity study of 3-substituted 1-(2-methyl-5-nitrophenyl)-5-oxopyrrolidine derivatives further demonstrate the relevance of such compounds in the search for new antibacterial agents, showing significant activity against various bacterial strains (Balandis et al., 2019).

Eigenschaften

IUPAC Name |

3-(1,2,5-thiadiazol-3-yloxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4O2S2/c17-12(13-6-10-2-1-5-19-10)16-4-3-9(8-16)18-11-7-14-20-15-11/h1-2,5,7,9H,3-4,6,8H2,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUCHQORBSBUGD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=NSN=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-((1,2,5-thiadiazol-3-yl)oxy)-N-(thiophen-2-ylmethyl)pyrrolidine-1-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

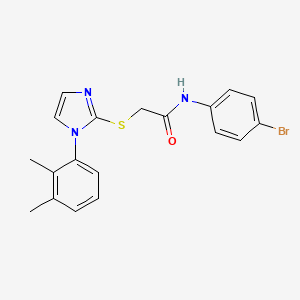

![3-cyclopentyl-N-(2-(2,4-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B2548078.png)

![7-chloro-N-(3,5-dimethylphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2548085.png)

![Methyl 4-[(2,3-dichlorophenyl)sulfanyl]-2-pyridinecarboxylate](/img/structure/B2548086.png)

![3-(4-{[4-(4-methoxyphenyl)piperazin-1-yl]carbonyl}phenyl)-1-methylquinoxalin-2(1H)-one](/img/structure/B2548088.png)

![3-(Aminomethyl)-5-methylpyrazolo[1,5-a]pyrazin-4-one;hydrochloride](/img/no-structure.png)

![4-Aza-tricyclo[5.2.2.02,6]undecane](/img/structure/B2548096.png)